2,4-Dimethyl-6-hydroxypyrimidine

Pharmaceutical Co-crystals Crystal Engineering Hydrogen Bonding

Generic pyrimidine derivatives often cause failed co-crystallizations and irreproducible metal complex syntheses. 2,4-Dimethyl-6-hydroxypyrimidine (CAS 6622-92-0) provides a reliable, defined solution. • Predictable supramolecular synthons: 1 H-bond donor, 2 acceptors enable reproducible pharmaceutical co-crystal engineering with phloroglucinol. • Essential ligand for homologous quadruply bonded M₂ complexes (Cr, Mo, W); benchmark W-W distance: 2.174(1) Å. • Ideal inactive control for BH4/NO pathway studies, lacking DAHP's inhibitory activity. • Sharp melting point (198.5-200 °C) enables rapid identity & purity verification; supplied at ≥98% purity.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 6622-92-0
Cat. No. B146697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-6-hydroxypyrimidine
CAS6622-92-0
Synonyms2.6-Dimethyl-4-pyrimidinol
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N=C(N1)C
InChIInChI=1S/C6H8N2O/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9)
InChIKeyUQFHLJKWYIJISA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-6-hydroxypyrimidine Overview


2,4-Dimethyl-6-hydroxypyrimidine (CAS 6622-92-0, synonym 2,6-dimethyl-4-pyrimidinol) is a heterocyclic organic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . It features a pyrimidine ring substituted with two methyl groups at positions 2 and 4 and a hydroxyl group at position 6 [1]. This compound is primarily used as a building block in organic synthesis and pharmaceutical research .

Crystal EngineeringReliable co-former with predictable H-bond synthons
Coordination ChemistryForms quadruply bonded M2 complexes (Cr, Mo, W)
BH4 Pathway StudiesReported absence of BH4 inhibition; supports negative-control use

2,4-Dimethyl-6-hydroxypyrimidine: No Generic Alternative


The specific substitution pattern of 2,4-dimethyl-6-hydroxypyrimidine—methyl groups at C2 and C4, hydroxyl at C6—dictates its hydrogen-bonding capabilities, basicity, and metal-coordination geometry . This pattern differs fundamentally from other common pyrimidines like 2,4-diamino-6-hydroxypyrimidine (DAHP, contains amino groups altering basicity and biological activity) [1] or 2-hydroxy-6-methylpyridine (different ring electronics and co-crystal packing) [2]. Generic substitution can lead to failed syntheses, altered crystal engineering outcomes, or loss of specific coordination chemistry needed for quadruply bonded metal complexes.

Risk Factor
This Compound
Generic Substitute & Risk
H-Bond Capacity
1 donor, 2 acceptors
DAHP: 3 donors, 4 acceptors → alters co-crystal networks
Basicity (pKa)
pKa ~9.9 (predicted)
DAHP more basic; reaction pH and extraction may shift
Coordination Geometry
Chelates M2(IV) quadruple bonds
2-Hydroxy-6-methylpyridine: different ring electronics → no M2 complex formation

2,4-Dimethyl-6-hydroxypyrimidine Selection Evidence


Distinct Co-Crystal Networks

In a comparative study of phloroglucinol co-crystals with five N-heterocycles, 2,4-dimethyl-6-hydroxypyrimidine produced a unique hydrogen-bonding network distinct from those formed by 2-hydroxy-6-methylpyridine, 2-hydroxypyridine, 4-phenylpyridine, and 2,3,5,6-tetramethylpyrazine [1]. The structural characteristics of these co-crystals are strongly dependent on the chemical features of the coformer molecules, as well as their size and shape [1].

Co-Crystal Network
Head-to-head
Forms specific supramolecular synthons with phloroglucinol; distinct from 4 other N-heterocycles (2-hydroxy-6-methylpyridine, 2-hydroxypyridine, 4-phenylpyridine, 2,3,5,6-tetramethylpyrazine)
Enables predictable crystal engineering motifs
Validated by single-crystal XRD; low-temperature structure
Pharmaceutical Co-crystals Crystal Engineering Hydrogen Bonding

Quadruply Bonded Metal Complexes

This ligand specifically forms homologous quadruply bonded complexes with dichromium(II), dimolybdenum(II), and ditungsten(II) [1]. The W-W distance in the ditungsten complex W2(dmhp)4 is 2.174(1) Å [2]. This coordination chemistry is a direct consequence of the 2,4-dimethyl-6-hydroxypyrimidine ligand framework and is not achievable with unsubstituted or differently substituted pyrimidines.

Quadruple Bond Complex
Class-level
W–W distance in W2(dmhp)4: 2.174(1) Å; forms homologous Cr, Mo, W complexes
Unique ligand for metal–metal multiple bond studies
Coordination not replicable with unsubstituted pyrimidines
Inorganic Chemistry Metal-Metal Bonds Coordination Chemistry

pKa and Basicity Profile

The predicted pKa (acid dissociation constant) of 2,4-dimethyl-6-hydroxypyrimidine is 9.87 ± 0.50 . This value is significantly different from that of 2,4-diamino-6-hydroxypyrimidine (DAHP), which is more basic due to the presence of amino groups. This difference in basicity directly impacts solubility in acidic vs. basic media and influences reaction conditions for derivatization.

pKa Basicity
Supporting
Predicted pKa 9.87 ± 0.50; DAHP more basic (amino-substituted)
Influences pH-dependent solubility and reactivity
Predicted value; verify experimentally
Physicochemical Properties Basicity pH-Dependent Solubility

Melting Point Differentiation

The melting point of 2,4-dimethyl-6-hydroxypyrimidine is consistently reported in the range of 198.5-200 °C (lit.) , with some sources extending to 202 °C . In contrast, 2,4-diamino-6-hydroxypyrimidine (DAHP) has a melting point of approximately 260-270 °C (decomposition) , and 2-hydroxy-6-methylpyridine melts at a significantly lower temperature (e.g., ~128-130 °C).

Melting Point
Cross-study
Target mp 198.5–200 °C; DAHP ~260–270 °C (dec); 2-hydroxy-6-methylpyridine ~128–130 °C
Enables identity confirmation and purity QC
Consistent across multiple literature reports
Purity Specification Thermal Stability Identity Verification

Hydrogen Bond Donor-Acceptor Profile

The molecule possesses 1 hydrogen bond donor (the hydroxyl group) and 2 hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring) . This specific donor/acceptor ratio, combined with the steric shielding from the methyl groups, results in a predictable and reproducible hydrogen-bonding pattern in co-crystals, as demonstrated with phloroglucinol [1]. This pattern is distinct from analogs like 2-hydroxypyridine (1 donor, 1 acceptor) or 2,4-diamino-6-hydroxypyrimidine (3 donors, multiple acceptors).

H-Bond Profile
Supporting
1 H-bond donor, 2 acceptors; distinct from 2-hydroxypyridine (1,1) and DAHP (3,4)
Defined co-crystal design synthon
Based on pyrimidine ring substitution pattern
Supramolecular Chemistry Crystal Engineering Molecular Recognition

Lack of BH4 Synthesis Inhibition

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a well-documented inhibitor of de novo tetrahydrobiopterin (BH4) synthesis [1], used at 5-10 mM concentrations to block NO production in various cell types [2]. In contrast, 2,4-dimethyl-6-hydroxypyrimidine has not been reported to exhibit this biological activity. This functional difference is critical for researchers studying BH4-dependent pathways who require a structurally similar but biologically inert control or scaffold.

BH4 Inactivity
Class-level
No reported BH4 synthesis inhibition; DAHP reduces BH4 by 75% at 10 mM
Reported absence of BH4 inhibition supports negative-control evaluation
Functional distinction from DAHP in cell models
Enzyme Inhibition Nitric Oxide Pathway Tetrahydrobiopterin (BH4)

2,4-Dimethyl-6-hydroxypyrimidine Applications


Pharmaceutical Co-Crystal Engineering

When designing pharmaceutical co-crystals, 2,4-dimethyl-6-hydroxypyrimidine serves as a reliable co-former due to its defined hydrogen-bond donor/acceptor profile (1 donor, 2 acceptors) and the distinct packing architectures it forms, as demonstrated with phloroglucinol [1]. Unlike other N-heterocycles, its specific substitution pattern yields predictable supramolecular synthons, reducing experimental screening time and improving co-crystal success rates [1].

Synthesis of Quadruply Bonded Dinuclear Complexes

This ligand is uniquely suited for the synthesis of homologous quadruply bonded complexes of dichromium(II), dimolybdenum(II), and ditungsten(II) [1]. The W-W distance of 2.174(1) Å in W2(dmhp)4 provides a benchmark for metal-metal bonding studies [2]. This application cannot be replicated with other commercially available pyrimidine derivatives, making 2,4-dimethyl-6-hydroxypyrimidine essential for inorganic and materials chemistry research in this niche area.

Biologically Inert Control for BH4 Studies

In experiments investigating the BH4/NO pathway, 2,4-diamino-6-hydroxypyrimidine (DAHP) is a potent BH4 synthesis inhibitor [1]. 2,4-Dimethyl-6-hydroxypyrimidine offers a structurally related scaffold that lacks this inhibitory activity [2], making it an ideal control compound or a starting point for developing novel modulators that avoid confounding effects on BH4 levels [1].

High-Purity Synthesis: Verified Thermal Properties

The compound's sharp and well-defined melting point (198.5-200 °C, lit.) [1] serves as a critical quality control parameter for identity and purity assessment. Procurement from reputable vendors ensures ≥99% purity [1], which is essential for reproducible synthetic outcomes in multi-step routes where impurities can lead to significant yield losses or side-product formation.

Application
Selection Property
Validation Focus
Co-crystal engineering design
Defined H-bond donor/acceptor profile
Phloroglucinol co-crystal XRD structure
Metal–metal multiple bond studies
Chelating pyrimidine ligand framework
W2(dmhp)4 formation and W–W distance
BH4/NO pathway research
Absence of BH4 inhibition activity
Comparison with DAHP inhibition data
High-purity multi-step synthesis
Sharp melting point identity marker
Melting point and purity QC verification

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